molecular formula C32H25N3O4 B15084018 1-(2-((1-Naphthoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate CAS No. 769142-85-0

1-(2-((1-Naphthoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate

Cat. No.: B15084018
CAS No.: 769142-85-0
M. Wt: 515.6 g/mol
InChI Key: SXFYVOYIFGHHHZ-ALQBTCKLSA-N
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Description

1-(2-((1-Naphthoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate molecular structure, which includes naphthoylamino, carbohydrazonoyl, and methylbenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((1-Naphthoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Friedel-Crafts acylation reaction, where naphthoyl chloride is used to acylate an appropriate precursor . The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-((1-Naphthoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the naphthoylamino group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines.

Scientific Research Applications

1-(2-((1-Naphthoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2-((1-Naphthoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades, leading to various cellular responses .

Comparison with Similar Compounds

Similar Compounds

    1-Naphthoylindole: Shares the naphthoyl group but differs in its overall structure and biological activity.

    Naphthoylpyrrole: Another compound with a naphthoyl group, known for its interactions with cannabinoid receptors.

    Naphthoylbenzene: Similar in structure but lacks the carbohydrazonoyl and methylbenzoate groups.

Uniqueness

1-(2-((1-Naphthoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

769142-85-0

Molecular Formula

C32H25N3O4

Molecular Weight

515.6 g/mol

IUPAC Name

[1-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate

InChI

InChI=1S/C32H25N3O4/c1-21-13-15-24(16-14-21)32(38)39-29-18-17-23-8-3-5-11-26(23)28(29)19-34-35-30(36)20-33-31(37)27-12-6-9-22-7-2-4-10-25(22)27/h2-19H,20H2,1H3,(H,33,37)(H,35,36)/b34-19+

InChI Key

SXFYVOYIFGHHHZ-ALQBTCKLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)CNC(=O)C4=CC=CC5=CC=CC=C54

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)CNC(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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